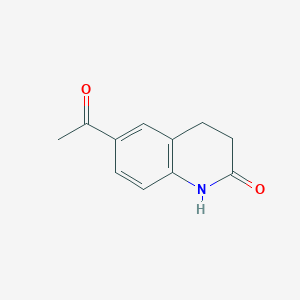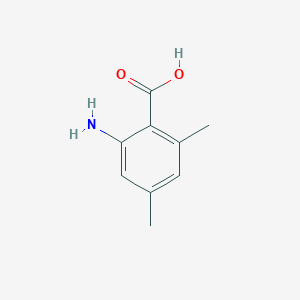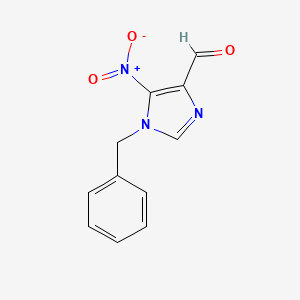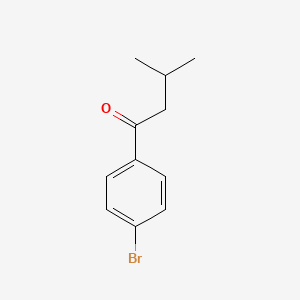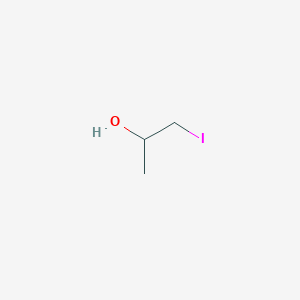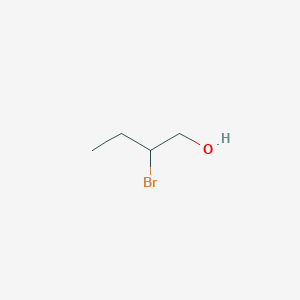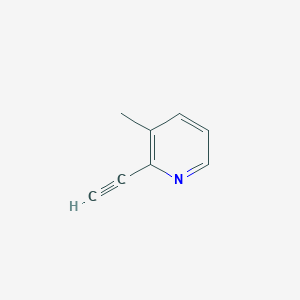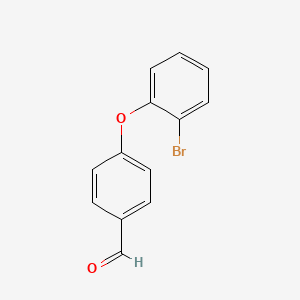
4-(2-Bromophenoxy)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzaldehyde derivatives can involve various methods, including base-mediated reactions, condensation reactions, and substitution reactions. For instance, the synthesis of 4-hydroxybiphenyl-2-carboxylates is achieved through a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, using atmospheric oxygen as an oxidant . Another example is the synthesis of a novel hydrazone Schiff base compound through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Additionally, 4-phenacyloxy benzaldehyde derivatives have been synthesized through substitution reactions using triethylamine as a catalyst in micellar media .
Molecular Structure Analysis
The molecular structure of brominated benzaldehyde derivatives is often characterized using techniques such as X-ray crystallography, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the crystal structure of a hydrazone Schiff base compound was determined to crystallize in the monoclinic system with space group P21/c, and its structure was stabilized by various intramolecular and intermolecular interactions . Spectroscopic studies, including FT-IR and NMR, are also used to study the structures of Schiff's bases and Schiff–Mannich bases derivatives of bromophenols .
Chemical Reactions Analysis
Brominated benzaldehyde derivatives can undergo a variety of chemical reactions, including photochemical and acid-catalyzed rearrangements, as well as reactions with other reagents to form new compounds. For instance, photochemical and acid-catalyzed rearrangements of certain cyclohexadienones have been described, leading to the formation of different phenolic compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the electronic properties and stability of intermediates formed during reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehyde derivatives, such as melting points, solubility, and reactivity, are influenced by the presence of bromine atoms and other substituents on the aromatic ring. These properties are important for the practical applications of these compounds. For example, the first-order hyperpolarizability, molecular electrostatic potential (MEP), and HOMO-LUMO energy gap of a hydrazone Schiff base compound were studied to understand its electronic properties . The physical data from IR, NMR, and GC-MS were used to characterize the structure and purity of synthesized 4-phenacyloxy benzaldehyde derivatives .
Aplicaciones Científicas De Investigación
Antioxidant and Biofilm Inhibition Activities
4-(2-Bromophenoxy)benzaldehyde-related compounds demonstrate notable antioxidant and biofilm inhibition activities. A study conducted by Sheikh et al. (2021) synthesized benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides and assessed their effectiveness in these areas. The results indicated that compounds with electron-donating groups displayed enhanced antioxidant capabilities, and all compounds showed more activity against Gram-negative bacterial strains in biofilm inhibition studies (Sheikh et al., 2021).
Catalysis in Chemical Reactions
In the realm of catalysis, 4-(2-Bromophenoxy)benzaldehyde derivatives play a role in the stereoselective formation of certain compounds. Li et al. (2020) conducted a computational study on the reaction mechanisms and stereoselectivities involving benzaldehyde, finding that certain benzaldehyde-related reactions could be controlled for desired outcomes. This research aids in understanding and designing N-heterocyclic carbene (NHC)-catalyzed reactions (Li et al., 2020).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules is another application area. Banerjee et al. (2013) utilized a derivative of benzaldehyde in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the utility of benzaldehyde derivatives in creating intricate organic structures (Banerjee et al., 2013).
Safety And Hazards
4-(2-Bromophenoxy)benzaldehyde is classified as a skin irritant, eye irritant, and skin sensitizer . It is also classified as an aquatic chronic 4 hazard, indicating that it can cause long-term harmful effects in aquatic environments . Safety measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
4-(2-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXOUMIFBPNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524418 | |
| Record name | 4-(2-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxy)benzaldehyde | |
CAS RN |
86607-73-0 | |
| Record name | 4-(2-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


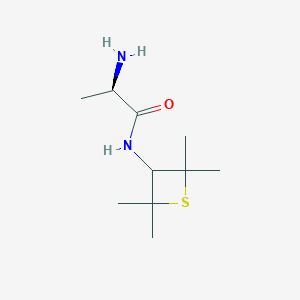
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

